molecular formula C7H4BrClN2OS B1522111 3-(4-Bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 1193388-21-4

3-(4-Bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No. B1522111
M. Wt: 279.54 g/mol
InChI Key: DLOQLOKVVHKINF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromothiophene and oxadiazole rings would likely make this compound aromatic, giving it stability and unique reactivity .


Chemical Reactions Analysis

The bromo and chloro groups in this compound are good leaving groups, which means they could be replaced by other groups in a substitution reaction. The oxadiazole ring might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would depend on the nature of its functional groups .

Scientific Research Applications

Antimicrobial Activity

1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. One study reported the synthesis of novel 1,3,4-oxadiazoles that showed moderate to good antimicrobial and antifungal activities, highlighting their potential as therapeutic agents (Makwana & Naliapara, 2014).

Optoelectronic Properties

Research into pi-extended ethynyl- and butadiynyl-1,3,4-oxadiazole derivatives has uncovered their potential in optoelectronic applications. These compounds exhibit stable crystal structures and noteworthy optoelectronic properties, making them suitable for use in molecular wires and related technologies (Wang, Pålsson, Batsanov, & Bryce, 2006).

Corrosion Inhibition

1,3,4-oxadiazole derivatives have also been found to serve as effective corrosion inhibitors for metals in acidic environments. Their adsorption characteristics and protective layer formation on metal surfaces suggest utility in industrial applications to prolong the lifespan of metal components (Ammal, Prajila, & Joseph, 2018).

Photoluminescent Properties

Some 1,3,4-oxadiazole derivatives exhibit photoluminescent properties, with potential applications in the development of new materials for display technologies. For instance, synthesized mesogens containing 1,3,4-oxadiazole fluorophores have been studied for their mesomorphic behavior and photoluminescent property, revealing their suitability for advanced photoluminescent materials (Han, Wang, Zhang, & Zhu, 2010).

Cancer Research

In the field of cancer research, certain 1,3,4-oxadiazole compounds have been identified as apoptosis inducers, showing activity against breast and colorectal cancer cell lines. This highlights their potential as templates for developing new anticancer agents (Zhang et al., 2005).

Safety And Hazards

As with any chemical compound, handling “3-(4-Bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole” would require appropriate safety measures. It’s important to refer to its Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-(4-bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2OS/c8-4-1-5(13-3-4)7-10-6(2-9)12-11-7/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOQLOKVVHKINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207205
Record name 3-(4-Bromo-2-thienyl)-5-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole

CAS RN

1193388-21-4
Record name 3-(4-Bromo-2-thienyl)-5-(chloromethyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromo-2-thienyl)-5-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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